molecular formula C8H10ClFN2 B13032887 (1S)-1-(4-Chloro-2-fluorophenyl)ethane-1,2-diamine

(1S)-1-(4-Chloro-2-fluorophenyl)ethane-1,2-diamine

Cat. No.: B13032887
M. Wt: 188.63 g/mol
InChI Key: VKAXPRBLNWSZTR-MRVPVSSYSA-N
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Description

(1S)-1-(4-Chloro-2-fluorophenyl)ethane-1,2-diamine is an organic compound that belongs to the class of aromatic amines. This compound features a chiral center, making it optically active. The presence of both chlorine and fluorine atoms on the aromatic ring can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-Chloro-2-fluorophenyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method is the reduction of a corresponding nitro compound, followed by amination. For example:

    Nitration: The starting material, 4-chloro-2-fluorobenzene, is nitrated to form 4-chloro-2-fluoronitrobenzene.

    Reduction: The nitro group is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Amination: The resulting amine undergoes further reaction with ethylenediamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-Chloro-2-fluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The chlorine and fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may serve as a ligand in biochemical studies.

    Medicine: It could be investigated for its potential pharmacological properties.

    Industry: The compound might be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (1S)-1-(4-Chloro-2-fluorophenyl)ethane-1,2-diamine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(4-Chlorophenyl)ethane-1,2-diamine: Lacks the fluorine atom, which may affect its reactivity and properties.

    (1S)-1-(4-Fluorophenyl)ethane-1,2-diamine: Lacks the chlorine atom, leading to different chemical behavior.

    (1S)-1-(4-Chloro-2-methylphenyl)ethane-1,2-diamine: The presence of a methyl group instead of fluorine can alter its steric and electronic properties.

Properties

Molecular Formula

C8H10ClFN2

Molecular Weight

188.63 g/mol

IUPAC Name

(1S)-1-(4-chloro-2-fluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10ClFN2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m1/s1

InChI Key

VKAXPRBLNWSZTR-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)F)[C@@H](CN)N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(CN)N

Origin of Product

United States

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